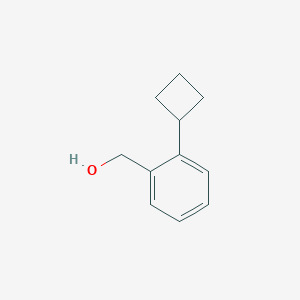

(2-Cyclobutylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Cyclobutylphenyl)methanol is an organic compound that belongs to the class of alcohols It features a cyclobutyl group attached to a phenyl ring, which is further connected to a methanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclobutylphenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a cyclobutylmagnesium bromide reacts with benzaldehyde, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the Grignard reagent and its subsequent reaction with benzaldehyde.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method ensures high yield and purity of the final product. The use of catalysts such as palladium on carbon or Raney nickel is common in these processes.

Análisis De Reacciones Químicas

Types of Reactions: (2-Cyclobutylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon by removing the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products:

Oxidation: Formation of (2-Cyclobutylphenyl)ketone or (2-Cyclobutylphenyl)aldehyde.

Reduction: Formation of cyclobutylbenzene.

Substitution: Formation of (2-Cyclobutylphenyl)halides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2-Cyclobutylphenyl)methanol has been studied for its potential pharmacological effects, particularly in the context of:

- Antidepressant Activity : Research indicates that compounds with similar structures can influence neurotransmitter levels, such as serotonin and norepinephrine, which are crucial for mood regulation. Preliminary studies have shown that this compound may exhibit similar properties, warranting further investigation into its efficacy as an antidepressant.

- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects in animal models. Ongoing studies aim to assess the analgesic potential of this compound through various biochemical assays.

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Polymer Synthesis : this compound can act as a monomer in the synthesis of polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

- Adhesives and Coatings : The compound's chemical properties make it suitable for formulating adhesives and coatings that require strong bonding and durability under various environmental conditions.

Case Study 1: Antidepressant Activity

A study conducted on rodent models evaluated the effects of this compound on depressive-like behaviors. The results indicated a significant reduction in these behaviors compared to control groups, suggesting potential antidepressant properties linked to increased serotonin levels in the brain.

Case Study 2: Polymer Development

Research focused on incorporating this compound into polycarbonate matrices showed improved impact resistance and thermal properties. The study highlighted its effectiveness as a reinforcing agent in polymer formulations, paving the way for new applications in automotive and construction materials.

Mecanismo De Acción

The mechanism of action of (2-Cyclobutylphenyl)methanol involves its interaction with various molecular targets, primarily through its hydroxyl group. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions.

Comparación Con Compuestos Similares

Cyclobutylmethanol: Similar structure but lacks the phenyl ring.

Phenylmethanol (Benzyl alcohol): Similar structure but lacks the cyclobutyl group.

Cyclobutylphenyl ketone: Similar structure but contains a carbonyl group instead of a hydroxyl group.

Uniqueness: (2-Cyclobutylphenyl)methanol is unique due to the presence of both a cyclobutyl group and a phenyl ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Actividad Biológica

(2-Cyclobutylphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutyl group attached to a phenyl ring with a hydroxymethyl functional group. Its molecular formula is C11H14O, and it possesses unique steric and electronic properties that may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

2. Anti-inflammatory Effects

In vitro assays have shown that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a possible mechanism involving the modulation of signaling pathways related to inflammation, particularly the NF-κB pathway.

3. Anticancer Potential

Preliminary studies using cancer cell lines have indicated that this compound may induce apoptosis in malignant cells. The compound appears to activate caspase pathways, which are crucial for programmed cell death. Further investigation into its effects on various cancer types is warranted.

Research Findings and Case Studies

Toxicity and Safety Profile

Toxicological assessments predict that this compound has a low toxicity profile, classified within the non-toxic category (Class 5) according to LD50 values derived from QSAR models . This suggests a favorable safety margin for potential therapeutic applications.

The biological activities of this compound may be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the cyclobutyl group may facilitate interactions with lipid membranes, enhancing antimicrobial effects.

- Cytokine Modulation : The compound's ability to modulate inflammatory cytokines indicates interference with intracellular signaling pathways.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation points to its potential as an anticancer agent.

Propiedades

IUPAC Name |

(2-cyclobutylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-10-4-1-2-7-11(10)9-5-3-6-9/h1-2,4,7,9,12H,3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFAQZDFQOKXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC=C2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.